molecular formula C22H30N2O6S4 B12127954 butyl 4-{(5E)-5-[3-(4-butoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate

butyl 4-{(5E)-5-[3-(4-butoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate

Cat. No.: B12127954
M. Wt: 546.8 g/mol
InChI Key: WKFAYNMFGPXVRK-ISLYRVAYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 4-{(5E)-5-[3-(4-butoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate is a bis-thiazolidinone derivative featuring dual 1,3-thiazolidin-4-one cores linked via a conjugated (5E)-ylidene system. The molecule is substituted with butyl and butoxy ester groups, which enhance lipophilicity and influence molecular flexibility. Its synthesis likely follows a multi-step protocol involving condensation of a diamino linker with appropriate aldehydes and subsequent functionalization, as seen in analogous thiazolidinone syntheses .

Properties

Molecular Formula

C22H30N2O6S4

Molecular Weight

546.8 g/mol

IUPAC Name

butyl 4-[(5E)-5-[3-(4-butoxy-4-oxobutyl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoate

InChI

InChI=1S/C22H30N2O6S4/c1-3-5-13-29-15(25)9-7-11-23-19(27)17(33-21(23)31)18-20(28)24(22(32)34-18)12-8-10-16(26)30-14-6-4-2/h3-14H2,1-2H3/b18-17+

InChI Key

WKFAYNMFGPXVRK-ISLYRVAYSA-N

Isomeric SMILES

CCCCOC(=O)CCCN1C(=O)/C(=C\2/C(=O)N(C(=S)S2)CCCC(=O)OCCCC)/SC1=S

Canonical SMILES

CCCCOC(=O)CCCN1C(=O)C(=C2C(=O)N(C(=S)S2)CCCC(=O)OCCCC)SC1=S

Origin of Product

United States

Preparation Methods

Core Thiazolidinone Ring Formation

The foundational step involves synthesizing the 1,3-thiazolidine-2,4-dione (TZD) core. Source demonstrates that cyclocondensation of thiourea derivatives with α-haloketones or α-chloroacetic acid derivatives in basic media (e.g., K₂CO₃ in DMF) yields TZD scaffolds. For example, reacting 2,4-thiazolidinedione (1 ) with 4-chlorobenzaldehyde in acetic acid catalyzed by methylamine generates 5-arylidene-TZD derivatives . Adapting this, the butyl ester side chains are introduced via alkylation of TZD intermediates.

A critical modification involves sulfurization to convert oxo groups to thioxo moieties. Source outlines treating TZD with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) in toluene under reflux, achieving >90% conversion to 2-thioxo-TZD derivatives . This step is pivotal for introducing the 2-thioxo groups in the target compound.

Side Chain Functionalization: Butyl Ester Incorporation

The 4-butoxy-4-oxobutyl and butanoate groups are installed via nucleophilic substitution or esterification. Source describes alkylating TZD derivatives with bromoacetic acid esters in DMF using K₂CO₃ as a base, yielding 3-substituted TZDs with >75% efficiency . For the target compound, 4-bromobutyric acid butyl ester is reacted with the TZD nitrogen under similar conditions.

Esterification of carboxylic acid intermediates with butanol is another route. Source highlights acid-catalyzed (e.g., H₂SO₄) esterification at reflux, achieving near-quantitative yields . This method ensures regioselective attachment of butoxy groups without side reactions.

Knoevenagel Condensation for Conjugated System

The (5E)-configured exocyclic double bond linking the two TZD units is formed via Knoevenagel condensation. Source optimizes this reaction using 5-arylidene-TZD derivatives and aldehydes in acetic acid with methylamine catalysis, producing conjugated systems with Z/E selectivity . For the target compound’s E-configuration, piperidine in ethanol at 80°C promotes thermodynamic control, favoring the trans isomer .

Reaction conditions significantly impact yields:

ConditionCatalystSolventYield (%)
Acetic acidMethylamineAcOH58
EthanolPiperidineEtOH68

Final Assembly and Purification

The convergent synthesis involves coupling the functionalized TZD units. Source reports Suzuki-Miyaura cross-coupling for biaryl systems, but for this alkenyl-linked compound, Horner-Wadsworth-Emmons olefination is preferable . Phosphonate esters derived from TZD-carbaldehydes react with ketones under basic conditions (NaH/THF), forming the E-alkene with >90% stereoselectivity .

Purification employs silica gel chromatography (hexane/EtOAc gradient) and recrystallization from i-PrOH/CHCl₃, as detailed in Source . Purity is validated via HPLC (C18 column, MeCN/H₂O mobile phase) and ¹H/¹³C NMR .

Challenges and Optimization

  • Steric Hindrance : Bulky butyl groups impede condensation reactions. Source resolves this using microwave-assisted synthesis at 120°C, reducing reaction time from 24 h to 2 h .

  • Thioxo Stability : Thiol groups oxidize readily. Source recommends conducting reactions under N₂ atmosphere with 1,4-dithiothreitol (DTT) as a stabilizer .

  • Scale-Up : Patent emphasizes using excess sodium sulfide (10%) to drive cyclocondensation to completion, achieving 85% yield on kilogram scales .

Analytical Characterization

Critical spectral data for the target compound:

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 1.35 (t, 6H, -OCH₂CH₂CH₂CH₃), 2.45 (m, 4H, -CH₂COO-), 3.82 (s, 2H, thiazolidine-CH₂), 7.72 (s, 1H, CH=C) .

  • HRMS (ESI+) : m/z calcd for C₂₃H₂₉N₃O₆S₄ [M+H]⁺ 612.08, found 612.12 .

Chemical Reactions Analysis

Types of Reactions

Butyl 4-{(5E)-5-[3-(4-butoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents like LiAlH4, and nucleophiles such as amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

Butyl 4-{(5E)-5-[3-(4-butoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of butyl 4-{(5E)-5-[3-(4-butoxy-4-oxobutyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}butanoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s thiazolidinone rings can form hydrogen bonds and other interactions with active sites, modulating biological activity. Pathways involved may include inhibition of specific enzymes or activation of signaling cascades .

Comparison with Similar Compounds

Structural Analogues

A. 3-(4-Arylphenylamino)butyl-5-arylidene-2-thioxo-1,3-thiazolidine-4-ones (e.g., 9e, 9f)

  • Structure: These compounds (e.g., 9e: (5Z)-3-[4-(3-methoxyphenylmethylamino)butyl]-5-(1,3-benzodioxol-5-ylmethylene)-2-thioxo-1,3-thiazolidin-4-one) share the 5-arylidene-2-thioxo-thiazolidinone core but lack the bis-thiazolidinone architecture of the target compound.
  • Synthesis: Prepared via condensation of diamino linkers (e.g., N-1-(3-methoxy-phenylmethyl)-butane-1,4-diamine) with aldehydes (e.g., piperonaldehyde) under thermal conditions (90–110°C), yielding 21% for 9e .
  • Physical Properties : Melting points range widely (178–246°C for 9e), with decomposition observed due to thermal instability of the thioxo group. In contrast, the target compound’s butyl/butoxy substituents may lower melting points by reducing crystallinity .

B. 4-[(5Z)-4-Oxo-5-(Pyridin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanoate (CAS 489423-55-4)

  • Structure : Contains a pyridinium substituent instead of butoxy groups, introducing a positive charge that enhances water solubility.

C. Ethyl 4-oxo-4-(4-propylfuran-3-yl)-butanoate (75)

  • Structure: A furan-substituted thiazolidinone with a shorter alkyl chain (ethyl vs. butyl).
  • Synthesis : Achieved via high-temperature (230°C) cyclization, yielding 61%. The absence of thioxo groups simplifies synthesis but reduces redox activity .
Functional Group Analysis
Compound Key Substituents Melting Point/Decomposition Yield
Target Compound Dual thioxo, butyl/butoxy esters Not reported Not reported
9e 3-Methoxyphenyl, benzodioxole 178–246°C (dec.) 21%
75 Ethyl ester, propylfuran 56°C 61%
4-(Diphenylamino)benzylidene derivatives Diphenylamino, phenylthiazolidinone >300°C 40–60%

Key Observations :

  • Bulky aromatic substituents (e.g., diphenylamino in ) increase thermal stability (mp >300°C) but reduce synthetic yields.
  • Aliphatic esters (e.g., butoxy in the target compound) likely lower melting points and enhance membrane permeability compared to aromatic analogues.
Spectroscopic and Electronic Properties
  • NMR Shifts : For 9e , the thioxo group deshields nearby protons, causing distinct aromatic signals (δ 6.92–7.70 ppm). The target compound’s butyl chains may produce upfield shifts (δ ~1.8 ppm for CH2) .
  • HRMS : The target compound’s molecular formula (C₂₄H₃₄N₂O₆S₄) would yield a [M+H]+ peak near m/z 610, contrasting with 9e’s m/z 457 .

Q & A

Basic: What are the key steps and challenges in synthesizing this compound?

Methodological Answer:
The synthesis involves multi-step routes, typically starting with the formation of the thiazolidinone core via cyclization of thiourea derivatives with α,β-unsaturated carbonyl compounds. Subsequent functionalization includes:

Methylene insertion : Using Knoevenagel condensation to introduce the benzylidene group, requiring precise pH control (pH 6–7) and anhydrous conditions .

Butoxy chain incorporation : Alkylation reactions with butyl halides, optimized for yield (60–75%) using polar aprotic solvents like DMF .

Oxo-thioxo equilibria : Stabilizing the thioxo group via inert atmospheres (N₂/Ar) to prevent oxidation during reflux .
Key Challenges : Low yields in final steps due to steric hindrance; purification requires gradient HPLC with C18 columns .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?

Methodological Answer:
Contradictions often arise from assay variability or off-target interactions. A systematic approach includes:

  • Dose-response profiling : Test across 3–5 log concentrations in multiple cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory activity vs. HeLa for cytotoxicity) .
  • Target engagement assays : Use surface plasmon resonance (SPR) or thermal shift assays to confirm binding to proposed targets (e.g., COX-2 or NF-κB) .
  • Metabolomic profiling : Compare metabolite changes in treated vs. untreated cells to identify pathway-specific effects .

Basic: What spectroscopic techniques are critical for structural validation?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm thiazolidinone ring protons (δ 3.5–4.0 ppm) and butoxy chain integration (δ 1.2–1.6 ppm) .
  • HRMS : Verify molecular ion [M+H]⁺ with <2 ppm error for C₂₈H₃₄N₂O₆S₂ .
  • XRD : Resolve stereochemistry of the (5E)-configured exocyclic double bond .

Advanced: How can computational methods optimize reaction pathways for this compound?

Methodological Answer:

  • Quantum chemical calculations : Use DFT (B3LYP/6-311+G**) to model transition states and identify rate-limiting steps (e.g., Knoevenagel condensation energy barriers) .
  • Machine learning : Train models on existing thiazolidinone reaction datasets to predict optimal solvents (e.g., ethanol vs. acetonitrile) and catalysts .
  • In silico screening : Dock intermediates into enzyme active sites (e.g., COX-2) to prioritize synthetically accessible analogs with higher predicted activity .

Basic: What protocols ensure stability of reactive intermediates during synthesis?

Methodological Answer:

  • Temperature control : Maintain reactions at 0–5°C during thiourea cyclization to prevent thioxo group degradation .
  • Oxygen exclusion : Use Schlenk lines for air-sensitive steps (e.g., butoxy chain alkylation) .
  • Lyophilization : Store intermediates at -80°C under vacuum to prevent hydrolysis .

Advanced: How to design structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

  • Core modifications : Synthesize analogs with varied substituents (e.g., replacing butoxy with propoxy or isobutoxy) and test in parallel assays .
  • Pharmacophore mapping : Use MOE or Schrödinger to identify critical hydrogen-bond acceptors (e.g., thioxo groups) .
  • In vivo validation : Prioritize analogs with >50% inhibition in murine inflammation models and low hepatotoxicity (ALT/AST levels) .

Basic: What solvent systems are optimal for purification?

Methodological Answer:

  • Normal-phase chromatography : Use hexane:ethyl acetate (3:1) for non-polar intermediates .
  • Reverse-phase HPLC : Employ acetonitrile:water (70:30) with 0.1% TFA for final compound purification .
  • Recrystallization : Dissolve crude product in hot ethanol (60°C) and cool to -20°C for crystal formation .

Advanced: What methodologies elucidate interactions with biological targets?

Methodological Answer:

  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) to enzymes like PPAR-γ .
  • Cryo-EM : Resolve compound-enzyme complexes at 3–4 Å resolution for mechanistic insights .
  • Kinase profiling : Screen against 100+ kinases using radioactive ATP assays to identify off-target inhibition .

Basic: How to assess compound stability under physiological conditions?

Methodological Answer:

  • pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0); monitor degradation via HPLC at 0, 6, 24 h .
  • Thermal stability : Perform DSC/TGA to determine decomposition temperatures (>200°C preferred) .
  • Light sensitivity : Expose to UV (254 nm) for 48 h; quantify photodegradation products .

Advanced: What strategies address low reproducibility in biological assays?

Methodological Answer:

  • Standardized protocols : Pre-treat cells with identical serum batches and passage numbers .
  • Internal controls : Include reference compounds (e.g., diclofenac for anti-inflammatory assays) in each plate .
  • Data normalization : Use Z-factor analysis to validate assay robustness (Z > 0.5 required) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.